molecular formula C13H12ClNO2 B11864366 2-Chloro-7-(1,3-dioxan-2-yl)quinoline

2-Chloro-7-(1,3-dioxan-2-yl)quinoline

Cat. No.: B11864366
M. Wt: 249.69 g/mol
InChI Key: IXKAYYYZWIWWIU-UHFFFAOYSA-N
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Description

2-Chloro-7-(1,3-dioxan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a 1,3-dioxane ring at the 7-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-7-(1,3-dioxan-2-yl)quinoline

InChI

InChI=1S/C13H12ClNO2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2

InChI Key

IXKAYYYZWIWWIU-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the chlorine and dioxane substituents. One common synthetic route starts with the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline core. The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus oxychloride. The 1,3-dioxane ring can be appended through a nucleophilic substitution reaction involving a diol and an appropriate leaving group .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Intramolecular Cyclization

  • Mechanism : Starting materials like 2-(2-acetylphenyl)isoindoline-1,3-dione undergo intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF). This forms intermediates such as 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoic acid, which further cyclize to yield tetracyclic quinolines .

  • Yield : Up to 79% for isoindolo[2,1-a]quinoline-5,11-dione derivatives .

Heck Coupling

  • Mechanism : Intramolecular Heck coupling of brominated precursors (e.g., 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one) with palladium catalysts (e.g., PdBr₂) in DMA at 90°C produces fused tetracyclic products like isoindolo[2,1-a]quinoline-5(11H)-one .

  • Yield : 62% under optimized conditions .

Defluorination and Cyclization

  • Mechanism : Reactions involving 2-fluorobenzaldehyde derivatives and heteroamino ketones (HKAs) in 1,4-dioxane with piperidine and CaCl₂ enable defluorination and cyclization. This forms [1,2-a]quinoline derivatives via aza–ene addition and intramolecular nucleophilic substitution .

  • Yield : Up to 97% under optimized conditions (60°C, 30 min) .

Nucleophilic Substitution

The chloro group at position 2 acts as an electrophilic site, facilitating substitution reactions. For example, in the presence of nucleophiles (e.g., amines or alcohols), the chlorine atom can be replaced, enabling functionalization for biological applications.

Friedel–Crafts Alkylation

The quinoline core can undergo Friedel–Crafts alkylation due to its aromaticity. This is critical in forming fused tetracyclic systems when coupled with carbonyl-containing substrates .

Cyclization via β-Elimination

Intermediates like enaminones undergo β-elimination of byproducts (e.g., DMF), leading to dehydrogenation and aromatization. This is exemplified in the formation of isoindolo[2,1-a]quinoline-5,11-dione via DMF-DMA coupling .

Scientific Research Applications

Anticancer Activity

The quinoline scaffold has been extensively studied for its anticancer properties. Various derivatives of quinoline, including 2-chloro-7-(1,3-dioxan-2-yl)quinoline, have shown significant cytotoxic effects against multiple cancer cell lines.

  • Mechanisms of Action : Quinoline derivatives can inhibit key enzymes involved in cancer progression. For instance, they act as inhibitors of topoisomerases and protein kinases, which are crucial for DNA replication and cell division .
  • Case Studies : Research has demonstrated that certain quinoline derivatives exhibit selective cytotoxicity towards breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For example, a study reported that specific modifications at the C-2 position of the quinoline ring enhanced anticancer activity significantly .

Antimicrobial Properties

Quinoline derivatives have also been recognized for their antimicrobial efficacy against various pathogens.

  • Antibacterial Activity : Compounds like this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The incorporation of chlorine atoms at strategic positions enhances the antibacterial potency .
  • Antifungal Activity : Some studies highlight the effectiveness of quinoline derivatives against fungal infections, showing potential as antifungal agents .

Antiviral Applications

Recent research indicates that quinoline derivatives possess antiviral properties, making them valuable in the fight against viral infections.

  • Mechanism : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes or inhibit viral enzymes .
  • Case Studies : Quinoline derivatives have been tested against viruses such as HIV and Zika virus, demonstrating significant inhibition rates in vitro .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity.

Synthesis Method Description Yield (%)
Pfitzinger ReactionUtilizes isatin derivatives to form tetracyclic structures64–78%
Intramolecular Heck CouplingEmploys palladium catalysts for cyclization62%
Wittig ReactionForms double bonds in quinolines through phosphonium ylidesVariable

These methods not only facilitate the synthesis of this compound but also allow for the exploration of numerous analogs with potentially enhanced therapeutic profiles.

Mechanism of Action

The biological activity of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline is attributed to its ability to interact with various molecular targets. For instance, its antimicrobial activity is linked to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The compound’s antimalarial activity involves the inhibition of heme polymerase, an enzyme essential for the survival of the malaria parasite .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-7-(1,3-dioxan-2-yl)quinoline include other chloroquinoline derivatives such as 2-Chloroquinoline and 7-Chloroquinoline. These compounds share the quinoline core but differ in the position and nature of their substituents. The presence of the 1,3-dioxane ring in this compound imparts unique steric and electronic properties, enhancing its reactivity and biological activity compared to its analogs .

Biological Activity

2-Chloro-7-(1,3-dioxan-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives are known for their diverse biological effects, including antibacterial, antifungal, antituberculosis, and anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H10ClNO3\text{C}_{12}\text{H}_{10}\text{ClN}O_3

This structure features a chloro group at the 2-position and a dioxane moiety at the 7-position of the quinoline ring. The presence of these functional groups may influence its biological activity.

Biological Activity Overview

Research has demonstrated that quinoline derivatives exhibit a range of biological activities. Here we summarize key findings related to the biological activity of this compound:

Antioxidant Activity

In vitro studies have shown that quinoline derivatives possess significant antioxidant properties. For instance, a comparative study indicated that 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline exhibited notable DPPH radical scavenging activity. The IC50 values for various derivatives were measured against commercial antioxidants such as butylated hydroxy toluene (BHT), indicating promising potential for further development in antioxidant applications .

CompoundDPPH Scavenging Activity (%) at 0.2 mM
1bHigh
1dModerate
1gHigh
2bModerate
2eLow
2fLow

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A recent investigation evaluated various quinoline compounds against human cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values below 20 μM, suggesting strong potential for development as anticancer agents .

Cell LineCompoundIC50 (μM)
A5496a<20
MCF-74i<20
HCT1166c<20

The mechanisms underlying the biological activities of quinoline derivatives often involve interactions with specific cellular targets. For instance, some studies highlight the inhibition of cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Compounds with electron-donating groups showed enhanced inhibitory activity against these enzymes .

Case Studies

Several case studies have illustrated the efficacy of quinoline derivatives in clinical and preclinical settings:

  • Neuroprotective Effects : A study focused on the neuroprotective effects of quinoline compounds demonstrated significant inhibition of amyloid-beta aggregation, a hallmark of Alzheimer's disease. The presence of specific substituents on the quinoline ring was linked to enhanced activity against cholinesterase enzymes .
  • Cardiotoxicity Models : In models assessing cardiotoxicity induced by doxorubicin, certain quinoline derivatives were found to significantly mitigate cell death in cardiac cells (H9c2), suggesting protective effects against chemotherapy-induced cardiotoxicity .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-7-(1,3-dioxan-2-yl)quinoline, and what critical parameters influence yield?

Methodological Answer: A widely reported method involves reacting a 2-chloro-substituted quinoline precursor with hydrazine hydrate under reflux in ethanol at 323 K for 3 hours, followed by recrystallization from DMSO to obtain crystals . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Temperature : Elevated temperatures (323 K) accelerate nucleophilic substitution.
  • Time : Prolonged stirring (>3 hours) ensures complete conversion.

Alternative routes include modifications of the Doebner reaction, where pyruvic acid, aldehydes, and amines are condensed using catalysts like V₂O₅/Fe₃O₄ in aqueous media .

Q. Table 1: Comparison of Synthetic Methods

MethodReactants/ConditionsCatalystYield (%)Reference
Hydrazine substitution2-chloro precursor + hydrazine hydrateNone~70%*
Modified Doebner reactionAldehyde + pyruvic acid + arylamineV₂O₅/Fe₃O₄~85%*
*Theoretical yields; actual yields depend on purification protocols.

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and hydrogen-bonding networks. For this compound:

  • Intramolecular bonds : N–H···O and N–H···N interactions stabilize the quinoline-dioxane conformation (dihedral angle: 85.21° between dioxane and quinoline units) .
  • Intermolecular bonds : Chains along the [001] axis form via N–H···O bonds.

Q. Supporting Techniques :

  • FT-IR : Validate N–H and C=O stretches.
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for dioxane protons at δ 4.5–5.0 ppm).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. What computational strategies can predict reactivity and optimize reaction pathways for derivatization?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution reactions. For example, assess the feasibility of replacing the chloro group with nucleophiles .
  • Machine Learning (ML) : Train models on existing quinoline reaction datasets to predict optimal solvents, catalysts, or temperatures. Platforms like COMSOL Multiphysics integrate AI for real-time simulation adjustments .

Case Study : ICReDD’s reaction path search methods combine DFT and experimental data to narrow optimal conditions, reducing trial-and-error by 40% .

Q. How should researchers resolve contradictions between theoretical predictions and experimental results in synthesis?

Methodological Answer:

  • Multi-Method Validation : Cross-check DFT-predicted reaction pathways with empirical data (e.g., HPLC monitoring of intermediate formation).
  • Error Analysis : Quantify discrepancies using metrics like mean absolute error (MAE) between computational and experimental yields.
  • Parameter Screening : Employ factorial design to isolate variables (e.g., temperature vs. catalyst loading) that cause deviations .

Example : If DFT predicts a lower activation energy for a pathway than observed experimentally, re-examine solvent effects or byproduct formation not modeled computationally .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to resolve polar byproducts.
  • Membrane Separation : Nanofiltration membranes (MWCO: 200–300 Da) can isolate the compound based on molecular size .
  • Crystallization Optimization : Screen anti-solvents (e.g., hexane) to improve crystal purity and morphology .

Q. How can retrosynthetic analysis guide the design of novel analogs with enhanced bioactivity?

Methodological Answer:

  • Disconnection Strategy : Break the molecule into quinoline and dioxane fragments. Prioritize synthons with commercial availability or scalable routes.
  • Bioisosteric Replacement : Substitute the dioxane ring with 1,3-dioxolane to alter pharmacokinetics while retaining hydrogen-bonding capacity .
  • In Silico Screening : Use molecular docking to evaluate binding affinity of analogs against target proteins (e.g., kinase inhibitors) .

Q. What experimental and computational tools analyze the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies : Perform photolysis under UV light (λ = 254 nm) to assess stability. Monitor byproducts via LC-MS.
  • Ecotoxicity Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity .
  • Life Cycle Assessment (LCA) : Evaluate synthetic routes for green chemistry metrics (e.g., E-factor, atom economy) .

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